"2-(1,2-Benzisoxazol-3-yl)acetic acid" physical and chemical properties
"2-(1,2-Benzisoxazol-3-yl)acetic acid" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(1,2-Benzisoxazol-3-yl)acetic acid, a key intermediate in the synthesis of the antiepileptic drug Zonisamide. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities. Additionally, this guide presents visualizations of key chemical pathways and experimental workflows to support researchers in their understanding and application of this compound.
Chemical and Physical Properties
2-(1,2-Benzisoxazol-3-yl)acetic acid, also known as 1,2-Benzisoxazole-3-acetic acid, is a heterocyclic compound with the molecular formula C₉H₇NO₃.[1][2][3] It presents as a white to light yellow or light orange powder or crystalline solid.[1][2]
Identifiers and Descriptors
| Property | Value | Reference(s) |
| CAS Number | 4865-84-3 | [1][2] |
| Molecular Formula | C₉H₇NO₃ | [1][2] |
| Molecular Weight | 177.16 g/mol | [1][2] |
| InChI | InChI=1S/C9H7NO3/c11-9(12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H,11,12) | [1][2] |
| InChIKey | BVSIAYQIMUUCRW-UHFFFAOYSA-N | [1][2] |
| SMILES | O1C2=C(C=CC=C2)C(CC(O)=O)=N1 | [1][2] |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 123 °C | |
| Boiling Point | 377.3 ± 17.0 °C (Predicted) | [2] |
| Density | 1.394 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Methanol | [2] |
| pKa | 3.60 ± 0.30 (Predicted) | [2] |
Synthesis and Purification
The most common and well-documented method for the synthesis of 2-(1,2-Benzisoxazol-3-yl)acetic acid involves the reaction of 4-hydroxycoumarin with hydroxylamine.
Experimental Protocol: Synthesis from 4-Hydroxycoumarin
This protocol is adapted from established literature procedures.
Materials:
-
4-Hydroxycoumarin
-
Hydroxylamine hydrochloride
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10% aqueous sodium carbonate solution
-
Dilute hydrochloric acid
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Water
Procedure:
-
Prepare a solution of hydroxylamine in water by dissolving 200g of hydroxylamine hydrochloride in 1200 ml of 10% sodium carbonate solution at room temperature. The pH of this solution should be maintained between 4.5 and 5.5.
-
To this solution, add 100g of 4-hydroxycoumarin at room temperature.
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Warm the reaction mixture to 40 °C and maintain it at 40-45 °C for 12 hours, or until the reaction is complete as monitored by a suitable analytical method (e.g., TLC).
-
After the reaction is complete, cool the mixture to 10 °C.
-
Adjust the pH of the reaction mass to 1 to 1.5 with dilute hydrochloric acid. This will cause the product to precipitate.
-
Cool the suspension to 0-5 °C and maintain this temperature for 1 hour to ensure complete precipitation.
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Isolate the precipitated 2-(1,2-Benzisoxazol-3-yl)acetic acid by filtration.
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Dry the product at 60-70 °C.
Purification
Recrystallization is a common method for the purification of 2-(1,2-Benzisoxazol-3-yl)acetic acid. A suitable solvent for recrystallization is aqueous ethanol.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzisoxazole ring system and the methylene protons of the acetic acid side chain. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, and the methylene carbon will be in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and several bands corresponding to the C=C and C-H stretching and bending vibrations of the aromatic ring.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (177.16 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the isoxazole ring.
Applications and Biological Activity
The primary application of 2-(1,2-Benzisoxazol-3-yl)acetic acid is as a key starting material in the multi-step synthesis of Zonisamide, a sulfonamide anticonvulsant.[2] Zonisamide is used in the treatment of epilepsy.[2]
Synthesis of Zonisamide
The synthesis of Zonisamide from 2-(1,2-Benzisoxazol-3-yl)acetic acid is a critical industrial process. The general workflow is depicted below.
Caption: Synthetic pathway of Zonisamide from 2-(1,2-Benzisoxazol-3-yl)acetic acid.
Potential Biological Activity: Acetylcholinesterase Inhibition
While 2-(1,2-Benzisoxazol-3-yl)acetic acid itself is not primarily known for its biological activity, some derivatives of 1,2-benzisoxazole have been investigated as inhibitors of acetylcholinesterase (AChE).[4][5][6] AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme is a key therapeutic strategy for diseases such as Alzheimer's disease.[7]
The proposed mechanism involves the binding of the benzisoxazole derivative to the active site of the acetylcholinesterase enzyme, preventing it from hydrolyzing acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[7]
Caption: Mechanism of Acetylcholinesterase Inhibition by 1,2-Benzisoxazole Derivatives.
Safety and Handling
2-(1,2-Benzisoxazol-3-yl)acetic acid is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.
Conclusion
2-(1,2-Benzisoxazol-3-yl)acetic acid is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary importance lies in its role as a precursor to the antiepileptic drug Zonisamide. While the compound itself is not known for significant biological activity, the benzisoxazole scaffold is of interest in medicinal chemistry, particularly in the context of acetylcholinesterase inhibition. This guide provides essential information for researchers working with this compound, from its synthesis and purification to its potential applications and safety considerations. Further research into the biological activities of this compound and its derivatives may reveal new therapeutic opportunities.
References
- 1. rsc.org [rsc.org]
- 2. ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 3. 2-(1,2-Benzisoxazol-3-yl)acetic acid | 4865-84-3 [chemicalbook.com]
- 4. Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
